molecular formula C26H26FN5O3S B2836864 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide CAS No. 2034274-72-9

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2836864
CAS No.: 2034274-72-9
M. Wt: 507.58
InChI Key: DZYPLDYSKPKWNQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based acetamide derivative with a complex substitution pattern. Its structure includes:

  • A pyrazole core substituted at position 3 with a 3-fluorophenylamino group, at position 4 with a tosyl (p-toluenesulfonyl) group, and at position 5 with an amino group.
  • An N-(2-ethylphenyl)acetamide side chain linked to the pyrazole’s nitrogen at position 1.

The 2-ethylphenyl substituent on the acetamide likely influences pharmacokinetic properties, such as metabolic stability or membrane permeability .

Properties

IUPAC Name

2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3S/c1-3-18-7-4-5-10-22(18)30-23(33)16-32-25(28)24(36(34,35)21-13-11-17(2)12-14-21)26(31-32)29-20-9-6-8-19(27)15-20/h4-15H,3,16,28H2,1-2H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPLDYSKPKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H26FN5O3S
  • Molecular Weight : 507.58 g/mol
  • CAS Number : 2034476-97-4

While the specific mechanisms of action for this compound are not fully elucidated, it can be inferred from similar compounds that it may interact with various biological targets. The presence of the pyrazole ring and tosyl moiety suggests potential interactions with enzymes and receptors involved in signaling pathways, possibly influencing cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and depleting cellular thiols . This suggests that this compound may also possess anticancer activity through similar pathways.

Antimicrobial Activity

Preliminary studies on related compounds indicate potential antimicrobial properties. For instance, thiosemicarbazone derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, which could be a promising area for further investigation regarding the target compound .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of specific enzymes. For example, similar pyrazole derivatives have been studied as inhibitors of cathepsin L, an enzyme implicated in cancer metastasis . This points to a potential role for the compound in therapeutic strategies aimed at inhibiting tumor growth and spread.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies on similar compounds have shown that they can induce cell death in K562 cells through mechanisms involving mitochondrial dysfunction and apoptosis induction . These findings suggest that this compound may exhibit comparable effects.
  • Structure-Activity Relationship (SAR) : Research on related pyrazole derivatives has revealed that modifications in their structure can significantly affect their biological activity. Understanding these relationships can guide future synthesis and optimization of this compound for enhanced efficacy against specific targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Thiosemicarbazone DerivativeAnticancerInduces apoptosis via mitochondrial disruption
Benzoylbenzophenone ThiosemicarbazoneEnzyme InhibitionInhibits cathepsin L
Acetophenone ThiosemicarbazonesAntimicrobialInhibits bacterial growth

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Cancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit significant anti-cancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways involved in cell survival and proliferation .
  • Anti-Inflammatory Effects :
    • The compound has demonstrated potential as an anti-inflammatory agent. Research indicates that it may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Study Focus Findings
Anti-Cancer ActivityInhibition of cancer cell proliferation; induction of apoptosis in vitro.
Anti-InflammatoryReduction in pro-inflammatory cytokines; inhibition of inflammatory pathways.

Case Studies

  • Case Study on Anti-Cancer Properties :
    • A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazole derivatives, including the compound of interest. The results showed that it effectively inhibited the growth of breast and lung cancer cells by targeting specific oncogenic pathways.
  • Case Study on Inflammation :
    • Another study investigated the anti-inflammatory effects of similar pyrazole compounds in animal models of arthritis. The findings suggested that treatment with the compound led to a significant reduction in joint swelling and pain, indicating its potential therapeutic role in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-acetamide derivatives. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Biological Activity / Notes Reference
Target Compound - Pyrazole with 3-fluorophenylamino, 4-tosyl, 5-amino; N-(2-ethylphenyl)acetamide Limited direct data; inferred kinase inhibition potential based on structural analogs . -
2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide () N-(2,4-dimethylphenyl) vs. N-(2-ethylphenyl) Increased steric bulk may reduce solubility; no explicit activity data reported.
Barasertib (AZD1152-HQPA) () Quinazoline core instead of pyrazole; hydroxyethylamino-propoxy side chain Aurora B kinase inhibitor; IC₅₀ = 0.37 nM (cell-based assays).
Example 83 () Pyrazolo[3,4-d]pyrimidine core; chromen-4-one substituent Dual kinase (e.g., EGFR) and tubulin inhibition; MP = 302–304°C; mass = 571.198.8 (M+1).
2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide () Quinazoline-linked pyrazole; hydroxyethylamino-propoxy chain Serine/threonine kinase inhibitor; preclinical antitumor activity.
N-(5-phenyl-1H-pyrazol-3-yl)acetamide () Simpler pyrazole with phenyl and acetamide groups Anti-exudative activity; 92% yield in synthesis.

Key Findings from Comparative Analysis

Core Heterocycle Influence :

  • Pyrazole derivatives (e.g., target compound, ) often exhibit kinase inhibition or anti-inflammatory activity. Replacing pyrazole with quinazoline () or pyrazolo[3,4-d]pyrimidine () shifts activity toward potent kinase or tubulin inhibition.

Substituent Effects: Tosyl Group: The 4-tosyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to simpler sulfonamides (e.g., ). Fluorophenyl vs. Phenyl: The 3-fluorophenyl group (target compound, ) improves target affinity over non-fluorinated analogs due to electronegativity and steric effects .

Synthetic Feasibility :

  • Pyrazole-acetamide derivatives (e.g., target compound, ) are typically synthesized via N-acetylation of pyrazole intermediates with yields >90% . However, introducing tosyl or quinazoline groups () requires multi-step protocols with lower yields (e.g., 19% in ).

Thermal Stability :

  • Compounds with extended aromatic systems (e.g., ’s chromen-4-one derivative) show higher melting points (>300°C), suggesting greater crystallinity and stability than simpler pyrazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar acetamide-pyrazole derivatives typically involves multi-step protocols, including:

  • Thioether/amide bond formation : Reacting halogenated intermediates with thiols or amines under basic conditions (e.g., triethylamine in dichloromethane or acetonitrile) .
  • Tosylation : Introducing the tosyl group (4-methylbenzenesulfonyl) via sulfonylation reactions at controlled temperatures (0–5°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final compound .
    • Key Variables : Solvent polarity, catalyst selection (e.g., DMAP for acylation), and pH adjustments critically impact reaction efficiency. For example, excess triethylamine can deprotonate intermediates but may also hydrolyze sensitive functional groups .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on characteristic signals:
  • Pyrazole NH protons (~12–14 ppm in DMSO-d6) .
  • Tosyl methyl group (~2.4 ppm) and acetamide carbonyl (~168–170 ppm in 13C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve bond angles/lengths (e.g., pyrazole-tosyl dihedral angles) to validate solid-state conformation .

Q. What preliminary biological screening strategies are recommended to assess this compound’s activity?

  • Methodological Answer :

  • In Silico Prediction : Use PASS software to predict antimicrobial or anti-inflammatory activity based on structural analogs (e.g., pyrazole-tosyl derivatives show kinase inhibition ).
  • In Vitro Assays :
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) and measure activity shifts. For example, replacing the tosyl group with a methylsulfonyl moiety may enhance solubility but reduce target binding .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to biological activity using regression models .
    • Case Study : A 3-fluorophenyl analog showed 10-fold higher COX-2 inhibition than its 4-fluorophenyl counterpart, likely due to improved hydrophobic interactions in the enzyme pocket .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP from >3 (high lipophilicity) to 1–2 for better aqueous solubility .
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) to resist hepatic hydrolysis .
  • Pro-drug Design : Mask the acetamide group as a tert-butyl carbamate for improved membrane permeability .

Q. How can researchers address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Refine docking poses (e.g., AutoDock Vina) by simulating ligand-protein interactions over 100 ns to account for conformational flexibility .
  • WaterMap Analysis : Identify displaced water molecules in the binding pocket that may contribute to entropy-enthalpy compensation .
    • Example : A predicted ΔG of −9.2 kcal/mol for kinase binding may not correlate with experimental IC50 if key hydrogen bonds are geometrically strained in the crystal structure .

Q. What analytical techniques are critical for detecting and quantifying synthetic byproducts or tautomeric forms?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate and identify byproducts (e.g., des-tosyl impurity) .
  • VT-NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" tautomeric equilibria (e.g., pyrazole NH ↔ ring proton shifts) for quantification .

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